3-(2-Chloro-3-methylphenyl)propanoic acid
Overview
Description
3-(2-Chloro-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methyl substituent on the benzene ring, which is attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-3-methylbenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methylphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-Chloro-3-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl substituents on the benzene ring influence the compound’s reactivity and binding affinity to various biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)propanoic acid
- 3-(2-Chloro-4-methylphenyl)propanoic acid
- 3-(2-Chloro-3-ethylphenyl)propanoic acid
Uniqueness
3-(2-Chloro-3-methylphenyl)propanoic acid is unique due to the specific positioning of the chloro and methyl groups on the benzene ring, which affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(2-chloro-3-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRFPSKLRFNYQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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